3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid is a heterocyclic compound characterized by its imidazo[1,2-A]pyridine structure with a bromine atom at the 3-position and a carboxylic acid group at the 6-position. This compound is significant in medicinal chemistry due to its potential applications in drug development and as a building block for various biologically active molecules. The compound is classified under imidazoles and pyridines, which are known for their diverse biological activities.
The compound is cataloged under several chemical databases, including PubChem and BenchChem, where it is listed with the Molecular Formula and a Molecular Weight of approximately 241.05 g/mol. Its CAS Number is 886362-00-1, which identifies it uniquely in chemical literature. The compound's structure contributes to its classification as an important intermediate in organic synthesis and pharmaceutical chemistry.
The synthesis of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. A prominent method for its synthesis is the one-pot tandem cyclization/bromination process, which occurs in ethyl acetate using tert-butyl hydroperoxide as an oxidant. This method allows for efficient formation of the imidazo[1,2-A]pyridine ring while simultaneously introducing the bromine atom without the need for additional bases .
The reaction conditions generally include:
The molecular structure of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid features:
3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid participates in several notable chemical reactions:
Common reagents used include:
The mechanism of action of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific biological targets such as enzymes or receptors. The presence of the bromine atom and the carboxylic acid group enhances its binding affinity to these targets, potentially modulating various biological pathways. This interaction is vital for its application in drug design and development.
The compound exhibits:
These properties are essential for predicting its behavior in chemical reactions and biological systems .
3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid has several significant applications:
The synthesis of 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid relies fundamentally on efficient construction of the imidazo[1,2-a]pyridine core. The Gould-Jacobs reaction remains the most widely implemented conventional approach, utilizing 5-substituted-2-aminopyridines as key precursors [5]. These starting materials undergo cyclocondensation with α-halo carbonyl compounds—typically bromomalonaldehyde—under thermal conditions to establish the bicyclic framework. This reaction proceeds through nucleophilic displacement followed by intramolecular Knoevenagel-type condensation, yielding the unsubstituted imidazo[1,2-a]pyridine scaffold [3]. Industrial-scale adaptations favor this route due to commercial precursor availability and operational simplicity, though reaction times often exceed 24 hours with moderate yields (typically 45-65%). Post-cyclization functionalization then introduces the carboxylic acid and bromine substituents through sequential reactions, though this approach suffers from regioselectivity challenges that necessitate rigorous purification [5].
Microwave irradiation has revolutionized the synthesis of imidazo[1,2-a]pyridine cores by dramatically accelerating reaction kinetics and improving yields. Modern protocols adapt conventional ring-closure strategies to microwave conditions, reducing cyclization times from hours to minutes while significantly boosting efficiency. As demonstrated in the synthesis of advanced intermediates like imidazo[1,2-a]pyridine aldehydes (4a–d), microwave irradiation at 110°C for 10 minutes achieves 54–80% yields—a substantial improvement over conventional heating methods [5]. This technique employs sealed vessels under controlled temperature/pressure to facilitate molecular excitation, enhancing dipole moments and collision frequency. The method proves particularly valuable for constructing electron-deficient imidazo[1,2-a]pyridine derivatives where conventional heating promotes decomposition. Microwave-assisted cyclization also demonstrates excellent scalability for multigram preparations of 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid precursors, establishing this as the preferred methodology for research-scale synthesis where rapid iteration is essential [5].
Table 1: Comparative Yields in Imidazo[1,2-a]pyridine Core Formation
Method | Temperature | Time | Yield Range | Key Advantages |
---|---|---|---|---|
Conventional Reflux | 80-110°C | 8-24 hours | 45-65% | Minimal equipment requirements |
Microwave-Assisted | 110°C | 10 minutes | 54-80% | Reduced reaction time, higher yields |
Catalytic (TiCl₄/TEA) | Room Temp | Overnight | 42-66% | Milder conditions |
Strategic solvent and catalyst selection critically determines efficiency in constructing the imidazo[1,2-a]pyridine core. Polar aprotic solvents—particularly dichloromethane (DCM)—facilitate the Knoevenagel condensation between imidazo[1,2-a]pyridine aldehydes and phosphonocarboxylates when catalyzed by titanium tetrachloride (TiCl₄) with triethylamine (TEA) as an acid scavenger [5]. This combination achieves 42-66% yields for critical intermediates (5a–c, m) under mild conditions (overnight at room temperature). For bromination steps, acetic acid emerges as the optimal solvent due to its dual functionality: dissolving both organic substrates and elemental bromine while protonating sensitive intermediates to prevent side reactions [3]. Catalyst screening reveals that nickel chloride hexahydrate (NiCl₂·6H₂O) significantly enhances diastereoselectivity during sodium borohydride (NaBH₄) reductions of exocyclic double bonds at -40°C in methanol, yielding stereodefined intermediates (6a–c, m) in 74-87% yield [5]. These optimized conditions minimize epimerization and preserve acid-sensitive functional groups critical for subsequent derivatization.
Table 2: Solvent and Catalyst Systems for Key Synthetic Steps
Reaction Step | Optimal Solvent | Catalyst System | Temperature | Yield |
---|---|---|---|---|
Knoevenagel Condensation | Dichloromethane | TiCl₄ / Triethylamine | Room Temp | 42-66% |
Bromination | Acetic Acid | None (Br₂ as reagent) | 0-25°C | Not Reported |
Borohydride Reduction | Methanol | NiCl₂·6H₂O | -40°C | 74-87% |
Fluorination | THF | NaH / NFSI | -70°C to RT | 44-90% |
Achieving precise regiocontrol during bromination presents a central synthetic challenge due to the competing formation of 2-, 3-, and 8-bromo regioisomers. The 3-bromo derivative (CAS: 886362-00-1) is selectively obtained through electrophilic bromination using bromine in acetic acid at 0-25°C, capitalizing on the enhanced nucleophilicity of the C3 position in imidazo[1,2-a]pyridines [3] [5]. This regioselectivity arises from the electron-donating nitrogen at position 1, which activates the ortho-position (C3) toward electrophilic substitution. Conversely, the isomeric 6-bromo derivative (CAS: 944896-42-8) requires alternative strategies, as confirmed by distinct CAS registry numbers and spectroscopic profiles [7]. Carboxylation at C6 typically employs either: (1) late-stage carbonation of organolithium intermediates generated at C6 via halogen-metal exchange; or (2) hydrolysis of pre-installed nitrile groups using hydrogen peroxide in ethanol/DMSO mixtures (4:1 v/v) at room temperature (72% yield) [5]. The strategic sequence—bromination followed by carboxylation—proves essential as reversed sequences compromise both yield and regiochemical fidelity due to the carboxylic acid group's directing effects and potential deactivation.
Hydrate formation significantly enhances the stability and crystallinity of 3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid, with commercial suppliers consistently offering the hydrate form (CAS: 886362-00-1). Crystallization protocols employ slow vapor diffusion using water-miscible organic solvents (ethanol/water or acetonitrile/water mixtures) to afford crystals suitable for X-ray diffraction [1] [6]. Thermal analysis reveals hydrate decomposition preceding the anhydrous compound's melting point at 297–299°C, with some reports noting higher melting ranges (305–308°C) for different crystalline forms [1] [4] [6]. Optimal storage conditions specify 2-8°C under anhydrous atmospheres to prevent hydrate dissociation or excessive water absorption that could promote degradation during long-term storage [2]. Powder X-ray diffraction studies indicate that the hydrate exists as a well-defined crystalline phase rather than a variable hydrate, contributing to its excellent batch-to-batch reproducibility in pharmaceutical intermediate synthesis. This crystalline hydrate demonstrates superior stability compared to anhydrous forms during accelerated aging studies, making it the preferred form for commercial distribution.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0